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Compound Name: 1-Chloroethanol

Cat. No.: B3344066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical properties and reactivity of two

important isomers: 1-chloroethanol and 2-chloroethanol. Understanding the distinct

characteristics of these molecules is crucial for their application in organic synthesis,

particularly in the development of pharmaceutical and agrochemical compounds. This

document summarizes available quantitative data, presents detailed experimental protocols for

key reactions, and visualizes reaction pathways and experimental workflows.

Introduction to Chloroethanol Isomers
1-Chloroethanol and 2-chloroethanol are structural isomers with the chemical formula

C₂H₅ClO. Both are bifunctional molecules, containing a chlorine atom and a hydroxyl group,

which dictates their chemical behavior.[1] However, the relative positions of these functional

groups lead to significant differences in their stability, reactivity, and synthetic utility. 2-

Chloroethanol is a well-studied commodity chemical, historically used as a precursor to

ethylene oxide, whereas 1-chloroethanol is less common and its properties are primarily

understood through computational studies.[2][3][4][5]

Physical and Chemical Properties
The physical and chemical properties of 1-chloroethanol and 2-chloroethanol are summarized

in the table below. It is important to note that much of the available data for 1-chloroethanol is
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predicted, in contrast to the experimentally verified data for 2-chloroethanol, highlighting the

disparity in their study and commercial availability.

Property 1-Chloroethanol 2-Chloroethanol

Synonyms
α-Chloroethanol, Ethylidene

chlorohydrin

Ethylene chlorohydrin, β-

Chloroethanol, Glycol

monochlorohydrin

CAS Number 594-01-4 107-07-3

Molecular Weight 80.51 g/mol 80.51 g/mol [6]

Appearance -
Colorless liquid with a faint,

ether-like odor[6][7]

Boiling Point
101.6 ± 23.0 °C (Predicted)[8]

[9]
128.7 °C[10]

Melting Point - -62.6 °C[11]

Density
1.136 ± 0.06 g/cm³ (Predicted)

[8][9]
1.201 g/mL at 25°C[6]

Solubility in Water - Miscible[6]

pKa 12.06 ± 0.20 (Predicted)[8][9] -

Stability
Thermodynamically more

stable in the gas phase.

Less stable in the gas phase

compared to 1-chloroethanol.

[1][4][5]

Reactivity Analysis
The positioning of the chloro and hydroxyl groups is the primary determinant of the differential

reactivity between the two isomers.

1-Chloroethanol
As a geminal halohydrin (a halohydrin with the halogen and hydroxyl group on the same

carbon), 1-chloroethanol's reactivity is characterized by its potential to act as an acetaldehyde
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equivalent. Computational studies suggest that 1-chloroethanol is thermodynamically more

stable than 2-chloroethanol by approximately 6-8 kcal/mol in the gas phase.[1][4] It is proposed

as a key intermediate in the thermal decomposition of 2-chloroethanol to acetaldehyde and

HCl.[4][5] The primary reactions of 1-chloroethanol include nucleophilic substitution at the

chlorinated carbon and decomposition.[1]

2-Chloroethanol
2-Chloroethanol is a vicinal halohydrin (a halohydrin with the halogen and hydroxyl group on

adjacent carbons). This arrangement allows for intramolecular reactions that are not possible

for the 1-chloro isomer. The most significant of these is the intramolecular nucleophilic

substitution (Williamson ether synthesis) to form ethylene oxide upon treatment with a base.[2]

[11] This reaction is a cornerstone of its chemical utility. 2-Chloroethanol also undergoes

intermolecular nucleophilic substitution and elimination reactions typical of primary alkyl halides

and alcohols.[2]

Experimental Protocols
Below are detailed methodologies for key experiments to compare the reactivity of 1-
chloroethanol and 2-chloroethanol.

Experiment 1: Comparative Nucleophilic Substitution
(Sₙ2)
This experiment aims to compare the rates of Sₙ2 reaction of the two isomers with a soft

nucleophile.

Objective: To qualitatively compare the rate of iodide substitution on 1-chloroethanol and 2-

chloroethanol.

Materials:

1-Chloroethanol

2-Chloroethanol

Sodium iodide (NaI)
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Anhydrous acetone

Test tubes

Water bath

Procedure:

Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

In two separate, dry test tubes, add 1 mL of the NaI solution.

To the first test tube, add 2 drops of 1-chloroethanol.

To the second test tube, add 2 drops of 2-chloroethanol.

Shake both tubes and observe for the formation of a precipitate (NaCl).

Record the time taken for the precipitate to form in each tube. If no reaction occurs at room

temperature, gently warm the tubes in a water bath (around 50°C) and observe.

Expected Outcome: 2-Chloroethanol, being a primary alkyl chloride, is expected to undergo an

Sₙ2 reaction. The reactivity of 1-chloroethanol in this reaction is less documented

experimentally but is expected to be influenced by the adjacent hydroxyl group.

Experiment 2: Comparative Elimination
(Dehydrochlorination)
This experiment compares the propensity of the two isomers to undergo base-mediated

elimination.

Objective: To compare the formation of elimination products from 1-chloroethanol and 2-

chloroethanol.

Materials:

1-Chloroethanol
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2-Chloroethanol

Potassium hydroxide (KOH)

Ethanol/water (1:1) solvent

Round-bottom flasks with reflux condensers

Heating mantles

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

Prepare a 1 M solution of KOH in a 1:1 ethanol/water mixture.

In two separate round-bottom flasks, place 5 mmol of either 1-chloroethanol or 2-

chloroethanol.

Add 10 mL of the ethanolic KOH solution to each flask.

Heat the mixtures to reflux for 1 hour.[12]

After cooling, extract the reaction mixtures with a suitable organic solvent (e.g., diethyl

ether).

Analyze the organic extracts by GC-MS to identify the products.

Expected Outcome: 2-Chloroethanol is expected to readily undergo intramolecular elimination

to form ethylene oxide.[2][11] 1-Chloroethanol is expected to undergo intermolecular

elimination to form acetaldehyde. The relative rates and product distributions will provide

insight into their reactivity differences.

Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and

workflows.
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Caption: Comparative reaction pathways of 1-chloroethanol and 2-chloroethanol.
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Caption: General experimental workflow for comparing chloroethanol isomer reactivity.

Conclusion
The structural difference between 1-chloroethanol and 2-chloroethanol leads to distinct

chemical behaviors. 2-Chloroethanol's reactivity is dominated by its propensity for
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intramolecular cyclization to form ethylene oxide, a reaction that has been extensively studied

and utilized. In contrast, 1-chloroethanol is a less stable and less studied isomer, with its

chemistry leaning towards decomposition to acetaldehyde. The significant lack of experimental

data for 1-chloroethanol compared to its 2-isomer presents an opportunity for further research

to explore its synthetic potential. For drug development professionals and synthetic chemists,

2-chloroethanol offers a reliable route to hydroxyethylation and the formation of epoxide-

containing structures, while 1-chloroethanol, though less accessible, could serve as a

precursor for acetaldehyde in situ or for the synthesis of α-functionalized ethanol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3344066#1-chloroethanol-vs-2-chloroethanol-a-
comparative-reactivity-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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